Pexiganan acetate
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Overview
Description
Pexiganan acetate is a synthetic cationic peptide composed of 22 amino acids. It is an analogue of magainin 2, a host defense peptide originally isolated from the skin of the African clawed frog, Xenopus laevis . This compound exhibits potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a promising candidate for treating various infections .
Scientific Research Applications
Chemistry:
- Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology:
- Investigated for its antimicrobial properties against a wide range of bacterial pathogens, including antibiotic-resistant strains .
Medicine:
- Evaluated in clinical trials for the treatment of diabetic foot ulcers, showing promising results in reducing infection and promoting wound healing .
- Studied for its potential use in treating Helicobacter pylori infections when formulated with lipid-liquid crystals .
Industry:
Preparation Methods
Synthetic Routes and Reaction Conditions: Pexiganan acetate is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for producing peptides. The synthesis involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is typically used for protecting the amino groups during the synthesis .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles as laboratory-scale SPPS but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is cleaved from the resin and purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) .
Chemical Reactions Analysis
Types of Reactions: Pexiganan acetate primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Fmoc-protected amino acids: Used for the stepwise elongation of the peptide chain.
Coupling reagents: Such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) to facilitate peptide bond formation.
Cleavage reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products: The major product of these reactions is the fully synthesized and purified this compound peptide.
Mechanism of Action
Pexiganan acetate exerts its antibacterial effects by disrupting the integrity of bacterial cell membranes. It binds to the lipid bilayer of the membrane, forming pores that lead to cell lysis and death . This mechanism is similar to that of magainin 2, from which this compound is derived. The peptide’s amphipathic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, enhancing its efficacy .
Comparison with Similar Compounds
Pexiganan acetate is compared with other antimicrobial peptides (AMPs) such as:
Magainin 2: The natural peptide from which this compound is derived.
LL-37: Another AMP with broad-spectrum activity but differs in its structure and specific bacterial targets.
This compound stands out due to its synthetic origin, which allows for precise control over its structure and properties, making it a versatile and effective antimicrobial agent.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Pexiganan acetate involves several steps including N-alkylation, deprotection, and acetylation.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Boc-Gly-OH", "Boc-Phe-OH", "Boc-Arg(Pbf)-OH", "Boc-Lys(Boc)-OH", "Boc-Tyr(tBu)-OH", "Boc-Leu-OH", "Boc-Val-OH", "Boc-Cys(Trt)-OH", "Boc-Asp(OtBu)-OH", "Boc-His(Trt)-OH", "Boc-Ser(tBu)-OH", "Boc-Thr(tBu)-OH", "Boc-Pro-OH", "Boc-Ile-OH", "Boc-Met-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Ala-OH", "Boc-Trp(Boc)-OH", "HOBt", "EDC", "Acetic anhydride", "Pyridine", "Triisopropylsilane", "Dichloromethane", "Methanol", "Diethyl ether", "TFA", "DCM", "HCl", "NaOH", "NaHCO3", "NaCl", "Water" ], "Reaction": [ "Boc-Lys(Boc)-OH + Boc-Gly-OH + HOBt + EDC -> Boc-Lys(Gly)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-OH + Boc-Phe-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-OH + Boc-Arg(Pbf)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-OH + Boc-Lys(Boc)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys(Boc)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys(Boc)-OH + Boc-Tyr(tBu)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr(tBu)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr(tBu)-OH + Boc-Leu-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-OH + Boc-Val-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-OH + Boc-Cys(Trt)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys(Trt)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys(Trt)-OH + Boc-Asp(OtBu)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp(OtBu)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp(OtBu)-OH + Boc-His(Trt)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His(Trt)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His(Trt)-OH + Boc-Ser(tBu)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser(tBu)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser(tBu)-OH + Boc-Thr(tBu)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr(tBu)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr(tBu)-OH + Boc-Pro-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-OH + Boc-Ile-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-OH + Boc-Met-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-OH + Boc-Asn(Trt)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn(Trt)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn(Trt)-OH + Boc-Gln(Trt)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn-Gln(Trt)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn-Gln(Trt)-OH + Boc-Ala-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn-Gln-Ala-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn-Gln-Ala-OH + Boc-Trp(Boc)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-H | |
CAS No. |
172820-23-4 |
Molecular Formula |
C124H214N32O24 |
Molecular Weight |
2537.2 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide |
InChI |
InChI=1S/C122H210N32O22.C2H4O2/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123;1-2(3)4/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169);1H3,(H,3,4)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-;/m0./s1 |
InChI Key |
ZYMCXUWEZQKVIO-IJAHCEAPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |
Appearance |
White or off-white lyophilized powder |
Antibacterial. | |
sequence |
H-Gly-Ile-Gly-Lys-Phe-Leu-Lys-Lys-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Lys-Leu-Leu-Lys-Lys-NH2 |
source |
Synthetic |
storage |
-20°C |
Synonyms |
Locilex MSI 78 MSI-78 pexiganan pexiganan acetate |
Origin of Product |
United States |
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